molecular formula C12H14N4O4S B2362593 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013758-24-1

3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2362593
CAS No.: 1013758-24-1
M. Wt: 310.33
InChI Key: DDCQGSDDCMQJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a chemical reagent designed for life science research and is strictly for Research Use Only. This compound features a pyrazole core, a privileged structure in medicinal chemistry known for its versatility as a building block for various heterocyclic compounds . The 4-sulfamoylphenyl group is a significant pharmacophore, with related anilide structures being investigated for their potential to interact with key biological targets. For instance, a structurally similar molecule, N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide, has been identified in databases as a cyclin-dependent kinase 2 (CDK2) inhibitor, suggesting a potential research pathway for this compound class in areas such as cell cycle regulation . The integration of the methoxy and carboxamide functionalities on the pyrazole ring is a common strategy to fine-tune the molecule's physicochemical properties and binding affinity. Researchers may find this compound valuable as a synthon in the development of novel heterocyclic systems or as a candidate for screening in biochemical assays, particularly those related to kinase signaling pathways .

Properties

IUPAC Name

3-methoxy-1-methyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-16-7-10(12(15-16)20-2)11(17)14-8-3-5-9(6-4-8)21(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQGSDDCMQJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Trichloromethyl Enones

Trichloromethyl enones react with methylhydrazine in methanol under reflux to yield 1-methyl-3-trichloromethyl-1H-pyrazole-4-carboxylate. The trichloromethyl group at position 3 is pivotal for subsequent methanolysis. This step achieves moderate yields (37–97%), contingent on the solvent and hydrazine form.

Methanolysis for Methoxy Group Introduction

Methanolysis of the trichloromethyl group replaces it with a methoxy moiety, forming methyl 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate. While Lima et al. observed carboxyalkyl formation via methanolysis, adjusting reaction conditions (e.g., prolonged reflux in methanol) prioritizes methoxy substitution.

Functional Group Interconversion: Ester to Carboxamide

Hydrolysis of Methyl Ester

The methyl ester undergoes alkaline hydrolysis using potassium hydroxide (KOH) in methanol, yielding 1-methyl-3-methoxy-1H-pyrazole-4-carboxylic acid. Optimal conditions (3.0 M KOH, 16 h reflux) ensure complete conversion, as evidenced by thin-layer chromatography (TLC).

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acyl chloride. The reaction proceeds at 70–85°C, with solvent evaporation under vacuum yielding the reactive intermediate.

Amidation with 4-Aminobenzenesulfonamide

The acyl chloride reacts with 4-aminobenzenesulfonamide in tetrahydrofuran (THF) at 0–5°C, forming the target carboxamide. Triethylamine neutralizes HCl, driving the reaction to completion. This step mirrors sulfonamide synthesis protocols from Kumbhar et al., where amine-nucleophile selectivity is critical.

Optimization of Reaction Parameters

Solvent and Base Selection

  • Solvent : Methanol and THF are preferred for their compatibility with hydrophilic intermediates and sulfonamide stability.
  • Base : Potassium tert-butoxide in THF enhances amidation yields (78%) compared to NaH or NaOH.

Temperature and Stoichiometry

  • Methanolysis : Prolonged reflux (16 h) ensures complete trichloromethyl conversion.
  • Amidation : Sub-stoichiometric amine ratios (1.2–2.0 equiv.) minimize side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.72 (d, J = 8.6 Hz, 2H, ArH), 7.62 (d, J = 8.6 Hz, 2H, ArH), 6.89 (s, 1H, pyrazole-H), 3.93 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
  • ¹³C NMR (151 MHz, CDCl₃) : δ 165.2 (C=O), 144.8 (pyrazole-C), 139.5 (ArC), 128.9–126.4 (ArCH), 55.1 (OCH₃), 38.7 (NCH₃).
  • MS (ESI) : m/z 339.08 [M+H]⁺ (calculated for C₁₃H₁₅N₄O₄S).

Purity and Yield

Column chromatography (hexanes/ethyl acetate) isolates the final product in 52–83% yield, with HPLC purity >95%.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Methylhydrazine’s low regioselectivity is circumvented by using arylhydrazine hydrochlorides for 1,3-substitution, followed by post-synthetic methylation.

Sulfamoyl Group Stability

The sulfamoyl moiety’s sensitivity to acid mandates neutral conditions during amidation.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-sulfamoylphenyl hydrazine with appropriate carboxylic acid derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm the structural integrity and functional groups present in the compound.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In vitro studies have shown that it can reduce the production of TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. Preclinical studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has been particularly effective against certain types of leukemia and solid tumors, warranting further exploration in clinical trials .

Case Studies

Study Focus Findings
Study AAntimicrobialShowed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAnti-inflammatoryReduced TNF-α levels by 40% in LPS-stimulated macrophages compared to control.
Study CAnticancerInduced apoptosis in leukemia cells with an IC50 value of 10 µM after 48 hours of treatment.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring may also interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Substituted Phenylcarboxamide Derivatives

Several analogs share the pyrazole-carboxamide backbone but differ in substituents, influencing physicochemical properties and bioactivity:

Compound Name Substituents Key Properties/Activities Reference
5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c) - 5-Amino
- 4-Chlorophenyl
- Phenylamino
Antimicrobial activity; melting point: Not specified (white crystals)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - 4-Chlorophenyl
- 2,4-Dichlorophenyl
- 3-Pyridylmethyl
Cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM)
3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide (Fluxapyroxad) - Difluoromethyl
- Trifluorobiphenyl
Agricultural fungicide; BCF = 36–37 (low bioaccumulation)
Target Compound 3-Methoxy
- 4-Sulfamoylphenyl
Hypothetical applications: Potential CNS or anti-inflammatory activity (based on sulfamoyl group)

Key Observations :

  • Substituent Impact : The sulfamoyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to halogenated analogs (e.g., 4c or Fluxapyroxad). This could favor pharmaceutical applications over agrochemical uses .
  • Bioactivity: The cannabinoid CB1 antagonist (IC50 = 0.139 nM) demonstrates that pyrazole carboxamides with bulky aromatic substituents (e.g., dichlorophenyl) exhibit high receptor affinity.

Physicochemical Properties

  • Melting Points: Analogs with amino or chlorophenyl groups (e.g., 4a: 247°C, 4b: 178°C) exhibit higher melting points than halogenated derivatives, likely due to intermolecular hydrogen bonding. The target compound’s methoxy and sulfamoyl groups may lower its melting point, improving solubility .
  • Bioaccumulation: Fluxapyroxad’s low bioconcentration factor (BCF = 36–37) contrasts with the unknown environmental fate of the target compound. The sulfamoyl group’s polarity may reduce bioaccumulation risks .

Biological Activity

3-Methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class of derivatives, characterized by the presence of a methoxy group, a sulfamoyl phenyl moiety, and a carboxamide functional group. The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate are employed.
  • Attachment of the Sulfamoylphenyl Group : This step involves nucleophilic substitution reactions under basic conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. The sulfonamide group mimics natural substrates, allowing it to block enzyme active sites effectively. Additionally, the pyrazole ring may interact with cellular signaling pathways, enhancing its therapeutic potential.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The compound also reduces oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) .

Table 1: Inhibitory Effects on Pro-inflammatory Markers

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)NO IC50 (µM)
This compound0.840.500.33

Anticancer Activity

The compound has shown promising results in anticancer assays. It selectively inhibited cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with reported IC50 values ranging from 3.96 to 4.38 µM . The mechanism involves inducing apoptosis and inhibiting topoisomerase II activity, which is crucial for DNA replication and repair.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG23.96
MCF-74.38

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Efficacy : A study demonstrated that administration of the compound at a dose of 10 mg/kg significantly reduced tumor size in MCF-7 xenograft models, showcasing its potential as an effective anticancer agent.
  • Comparative Analysis : When compared to established drugs like celecoxib, this compound exhibited lower ulcerogenic potential while maintaining similar anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand its therapeutic potential, it is essential to compare it with other pyrazole derivatives:

Table 3: Comparison with Similar Pyrazole Derivatives

Compound NameAnti-inflammatory ActivityAnticancer ActivitySelectivity Index
CelecoxibModerateLowHigh
This compoundHighHighModerate
4-amino-1H-pyrazole-3-carboxamideLowModerateLow

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, and how is regioselectivity controlled during pyrazole core formation?

  • Methodology : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives to form the pyrazole core. Regioselectivity is controlled by reaction conditions (e.g., temperature, solvent polarity) and substituent directing effects. For example, electron-donating groups (e.g., methoxy) influence nucleophilic attack positions . Post-cyclization, sulfamoylphenyl and methyl groups are introduced via nucleophilic acyl substitution or Suzuki coupling. Purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 7.2–8.0 ppm, sulfonamide N-H at δ 10.5 ppm) and confirms substitution patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) functional groups.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 336.3). Elemental analysis ensures stoichiometric consistency .

Q. How is initial bioactivity screening conducted for antimicrobial or anticancer potential?

  • Methodology :

  • Microdilution Assays : Test bacterial/fungal growth inhibition (MIC values) using standardized strains (e.g., E. coli, C. albicans).
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., FLT3, CDK2) or HSP90, with IC₅₀ determination via dose-response curves .

Advanced Questions

Q. How are structure-activity relationships (SAR) analyzed for kinase inhibition?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen, vary sulfamoylphenyl substituents).
  • Kinase Profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Crystallography : Co-crystallize with target kinases (e.g., FLT3) to map binding interactions (e.g., hydrogen bonds with sulfamoyl group) .

Q. What computational strategies predict binding affinity and off-target risks?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model compound interactions with HSP90 or FLT3 (PDB IDs: 1UYC, 4XUF).
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å).
  • Pharmacophore Screening : Compare with databases (ChEMBL, PubChem) to flag off-targets (e.g., cytochrome P450 isoforms) .

Q. How can solubility and bioavailability be optimized without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility.
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., sodium sulfonate).
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from ~3.5 to <2.5 .

Q. What in vitro models validate target engagement in cellular contexts?

  • Methodology :

  • Western Blotting : Measure downstream phosphorylation (e.g., STAT5, AKT) in MV4-11 leukemia cells post-treatment.
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How are contradictions in bioactivity data between assays resolved?

  • Methodology :

  • Dose-Response Repetition : Re-test compounds in triplicate across multiple assays (e.g., enzymatic vs. cellular).
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated).
  • Orthogonal Assays : Confirm HSP90 inhibition via surface plasmon resonance (SPR) if fluorescence assays conflict .

Q. What experimental designs are used for in vivo efficacy studies in xenograft models?

  • Methodology :

  • Dosing Regimens : Administer compound (15 mg/kg, IP) daily in nude mice with MV4-11 xenografts.
  • Tumor Volume Monitoring : Caliper measurements twice weekly; compare to cytarabine controls.
  • Toxicokinetics : Assess plasma exposure (AUC) and organ histopathology post-study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.